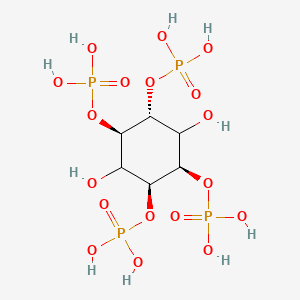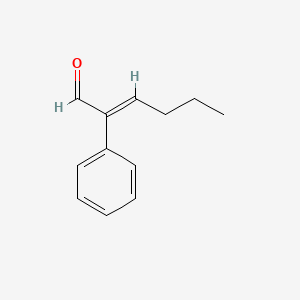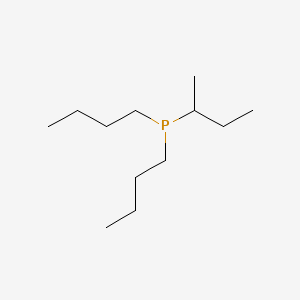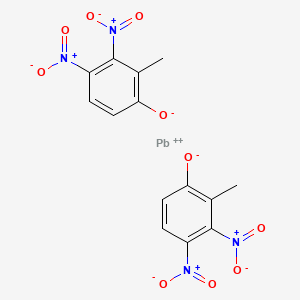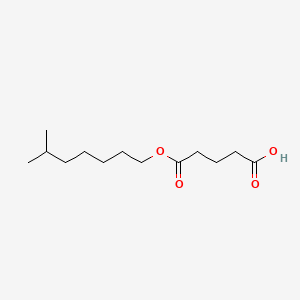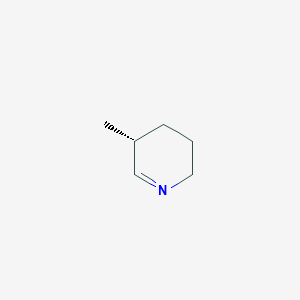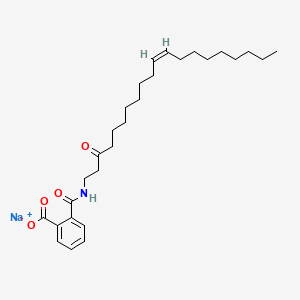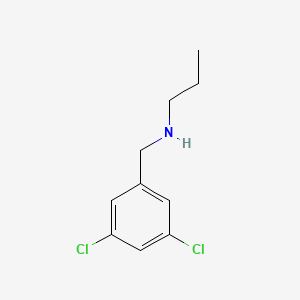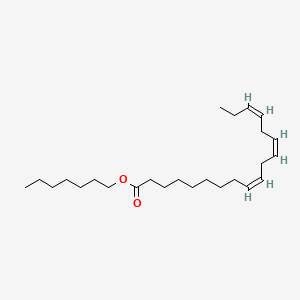
Heptyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate is a chemical compound derived from the esterification of heptanol and (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid, commonly known as alpha-linolenic acid. This compound is a type of fatty acid ester, which is often found in various natural oils and has significant applications in different fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate typically involves the esterification reaction between heptanol and alpha-linolenic acid. This reaction can be catalyzed by acidic or enzymatic catalysts. For instance, sulfuric acid or p-toluenesulfonic acid can be used as acidic catalysts, while lipases can serve as enzymatic catalysts. The reaction is usually carried out under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and enable the efficient removal of by-products. The use of immobilized enzymes as catalysts can also enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Heptyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method for reducing the double bonds.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Hydroperoxides, epoxides, and other oxygenated compounds.
Reduction: Saturated fatty acid esters.
Substitution: Amino esters, alkoxy esters, and other substituted derivatives.
Aplicaciones Científicas De Investigación
Heptyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and transesterification reactions.
Biology: This compound is studied for its role in cell membrane structure and function due to its fatty acid content.
Medicine: Research is ongoing into its potential anti-inflammatory and antioxidant properties, which could have therapeutic applications.
Industry: It is used in the formulation of biodegradable lubricants and as a component in the production of bio-based polymers.
Mecanismo De Acción
The biological effects of Heptyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate are primarily due to its metabolism into active fatty acid derivatives. These metabolites can interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. For example, the compound can be converted into eicosanoids, which are signaling molecules that play a role in inflammation and immune responses.
Comparación Con Compuestos Similares
Similar Compounds
Heptyl (9Z,12Z)-octadeca-9,12-dienoate: This compound has two double bonds and is less unsaturated compared to Heptyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate.
Heptyl (6Z,9Z,12Z,15Z)-6,9,12,15-octadecatetraenoate: This compound has an additional double bond, making it more unsaturated.
Uniqueness
This compound is unique due to its specific configuration of three cis double bonds, which imparts distinct chemical and biological properties. Its higher degree of unsaturation compared to similar compounds makes it more reactive in certain chemical reactions and potentially more effective in biological applications.
Propiedades
Número CAS |
96446-17-2 |
|---|---|
Fórmula molecular |
C25H44O2 |
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
heptyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C25H44O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25(26)27-24-22-20-8-6-4-2/h5,7,10-11,13-14H,3-4,6,8-9,12,15-24H2,1-2H3/b7-5-,11-10-,14-13- |
Clave InChI |
CZTWVENJLWKPDK-LNCSVHMCSA-N |
SMILES isomérico |
CCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
SMILES canónico |
CCCCCCCOC(=O)CCCCCCCC=CCC=CCC=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


